Monascin

概要

説明

Monascin is a yellow lipid-soluble azaphilonoid pigment identified from Monascus-fermented products. It is one of the secondary metabolites produced by the Monascus species, which have been used for centuries in Asian countries for the production of food components, natural pigments, and food supplements with positive effects on human health . This compound is known for its promising biological activities, including antioxidant, anti-inflammatory, and hypolipidemic effects .

準備方法

Synthetic Routes and Reaction Conditions: Monascin can be synthesized through the fermentation of Monascus species, particularly Monascus purpureus. The biosynthesis involves the polyketide pathway, where polyketide synthases play a crucial role in the formation of the azaphilonoid structure . The fermentation process is typically carried out under controlled conditions, including specific temperature, pH, and nutrient availability to optimize the yield of this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using Monascus species. The process includes the preparation of a suitable substrate, such as rice, which is inoculated with Monascus spores. The fermentation is conducted in bioreactors with controlled environmental conditions to ensure consistent production of this compound. After fermentation, the product is extracted and purified using techniques such as solvent extraction and chromatography .

化学反応の分析

Biosynthetic Pathway and Key Reactions

Monascin is synthesized through a complex polyketide pathway involving iterative decarboxylative Claisen condensations. The process begins with the assembly of a hexaketide backbone catalyzed by the non-reducing polyketide synthase (PKS) encoded by Mrpig A. Subsequent steps involve:

- Aldol cyclization mediated by the product template (PT) domain, forming the first aromatic ring (chemical 3 ) .

- Reductive release of intermediate 4 via the reductive release domain (R) .

- Hydroxylation at C-4 by Mrpig N, a FAD-dependent monooxygenase, which induces keto-enol tautomerization and pyran ring formation (chemical 6 ) .

- Esterification of azaphilone with β-keto acids (e.g., 3-oxo-octanoic acid) catalyzed by Mrpig D and Mrpig E, yielding the tricyclic structure of this compound .

Table 1: Biosynthetic Steps and Key Enzymes

| Step | Enzyme | Product |

|---|---|---|

| Hexaketide assembly | Mrpig A | Chemical 3 |

| Aldol cyclization | PT domain | Chemical 3 → 4 |

| Pyran ring formation | Mrpig N | Chemical 5 → 6 |

| Esterification | Mrpig D/E | Final this compound structure |

Antioxidant Activity and Radical Scavenging

This compound demonstrates potent antioxidant effects through:

- Hydrogen transfer to DPPH radicals (97.5% scavenging at 0.1 mg/mL) .

- Electron donation to neutralize superoxide (59.5% scavenging) and hydroxyl radicals (68.6% scavenging) .

- Structure-dependent reactivity : Hydroxyl groups at C-3′ and C-11 enhance radical quenching, as shown in comparative studies with other Monascus pigments .

Table 2: Antioxidant Activity of this compound

| Radical Type | Scavenging Efficiency (%) | Concentration (mg/mL) |

|---|---|---|

| DPPH | 97.5 | 0.1 |

| Superoxide | 59.5 | 0.1 |

| Hydroxyl | 68.6 | 0.1 |

Anti-inflammatory Mechanisms

This compound modulates inflammatory pathways by:

- Inhibiting NF-κB/p65 signaling , reducing nuclear translocation of NF-κB and phosphorylation of IκBα .

- Suppressing cytokine production (e.g., TNF-α, IL-1β, IL-6) via transcriptional downregulation of iNOS and COX-2 .

- Modulating lipid metabolism through AMPK activation, lowering hepatic cholesterol and triglycerides in C57BL/6J mice .

Table 3: Anti-inflammatory Effects in LPS-Induced Microglia

| Parameter | LPS Group | This compound (10 μM) |

|---|---|---|

| TNF-α (pg/mL) | 245.6 ± 18.5 | 128.3 ± 12.1*** |

| IL-6 (pg/mL) | 189.2 ± 15.3 | 93.4 ± 10.5*** |

| iNOS mRNA (fold change) | 3.8 ± 0.4 | 1.6 ± 0.3** |

Chemical Stability and Reactivity

This compound undergoes:

- Oxidation with reagents like H₂O₂, altering its yellow pigment properties.

- Reduction via NaBH₄ or LiAlH₄, forming derivatives with modified functional groups.

- Substitution reactions involving nucleophiles (e.g., amines) under basic conditions.

Pharmacokinetic and Environmental Factors

科学的研究の応用

Biological Activities of Monascin

This compound exhibits a range of biological activities that make it valuable in both food preservation and therapeutic applications:

- Antioxidant Properties : Monascin enhances the activity of antioxidant enzymes in the liver, which helps mitigate oxidative stress and liver damage caused by alcohol consumption .

- Anti-inflammatory Effects : Studies indicate that Monascin can reduce the expression of inflammation-related factors, contributing to its potential in treating inflammatory diseases .

- Antibacterial Activity : Research has shown that Monascin possesses strong inhibitory effects against various bacteria, including Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker effects on Escherichia coli and Aspergillus niger . This property supports its use as a natural preservative in food products.

Extraction Methods

The extraction of this compound is crucial for its application. Various methods have been explored:

- Ethanol Extraction : The optimal extraction method involves using 70% ethanol, which achieves the highest yield of Monascin at 75.68% . This method is favored due to its efficiency and effectiveness in isolating the compound from red kojic rice.

Therapeutic Applications

This compound's therapeutic potential has been investigated in several studies:

- Cardiovascular Health : this compound has been identified as a potential agent for preventing cardiovascular diseases by regulating lipid metabolism and reducing hyperlipidemia . Its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist further supports its application in managing metabolic disorders.

- Liver Protection : In vitro studies demonstrate that Monascin can protect liver cells from ethanol-induced damage, suggesting its role in treating fatty liver disease and other liver-related conditions .

Case Studies

Several case studies illustrate the applications of this compound:

- Food Industry : The use of Monascus pigments, including Monascin, as natural colorants and preservatives has been documented for centuries. Their stability under various conditions (light, heat, pH) makes them suitable for food applications .

- Clinical Research : A study highlighted that this compound could prevent or ameliorate conditions such as diabetes and obesity by modulating lipid profiles and enhancing metabolic health .

Summary Table of Applications

作用機序

モナシンは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗酸化活性: モナシンは、スーパーオキシドジスムターゼやカタラーゼなどの抗酸化酵素の活性を高めることで、フリーラジカルを捕捉し、酸化ストレスを軽減します.

抗炎症活性: モナシンは、炎症性サイトカインやメディエーターの産生を阻害することで、炎症を軽減します.

脂質低下活性: モナシンは、コレステロール生合成の重要な酵素であるヒドロキシメチルグルタリルコエンザイムAレダクターゼを阻害し、コレステロールレベルの低下につながります.

6. 類似の化合物との比較

モナシンは、アンカフラビン、ルブロプンクタチン、モナスコロブリンなど、モナスカス属によって生成される他のアザフィロノイド色素と比較されることがよくあります 。 これらの化合物は、類似の生合成経路と生物活性を共有していますが、化学構造と特定の効果が異なります。

アンカフラビン: モナシンと同様に、アンカフラビンは抗酸化および脂質低下活性を示しますが、化学構造がわずかに異なります.

ルブロプンクタチンおよびモナスコロブリン: これらのオレンジ色の色素は、強力な抗菌および抗癌特性を持っていますが、モナシンとは色と特定の分子標的が異なります.

モナシンの独自性は、抗酸化、抗炎症、脂質低下、および抗癌活性を組み合わせたものであり、さまざまな研究分野や業界で大きな可能性を秘めた汎用性の高い化合物となっています。

類似化合物との比較

Monascin is often compared with other azaphilonoid pigments produced by Monascus species, such as ankaflavin, rubropunctatin, and monascorubrin . These compounds share similar biosynthetic pathways and biological activities but differ in their chemical structures and specific effects:

Rubropunctatin and Monascorubrin: These orange pigments have strong antimicrobial and anticancer properties but differ from this compound in their color and specific molecular targets.

This compound’s uniqueness lies in its combination of antioxidant, anti-inflammatory, hypolipidemic, and anticancer activities, making it a versatile compound with significant potential in various fields of research and industry.

生物活性

Monascin, a yellow pigment produced by the fermentation of Monascus spp., particularly Monascus purpureus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Overview of this compound

This compound is a polyketide compound known for its vibrant yellow color and is widely used in the food industry as a natural colorant. Beyond its aesthetic applications, this compound has been shown to possess various health benefits, including anti-inflammatory, antioxidant, antibacterial, and anti-obesity effects.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study demonstrated that it suppresses inflammation by regulating PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) and inhibiting JNK (c-Jun N-terminal kinase) pathways in THP-1 monocytes . This mechanism suggests its potential in managing inflammatory diseases.

2. Antidiabetic Properties

Research indicates that this compound has antidiabetic effects. It has been shown to inhibit IL-1β-induced catabolism in mouse chondrocytes, potentially ameliorating osteoarthritis symptoms related to diabetes . Furthermore, it may enhance insulin sensitivity and glucose uptake in muscle cells.

3. Antibacterial Activity

This compound demonstrates strong antibacterial activity against various pathogens. Studies have reported its effectiveness against Staphylococcus aureus and Bacillus subtilis, indicating its potential as a natural preservative in food products .

4. Anti-Obesity Effects

This compound has been linked to anti-obesity effects by suppressing lipogenesis and differentiation of adipocytes in obese rats fed a high-fat diet . This suggests that this compound could be beneficial in weight management strategies.

Case Studies and Experimental Data

A comparative study involving rats induced with streptozotocin-nicotinamide (STZ-NA) highlighted the protective effects of this compound on liver and kidney tissues. The administration of this compound at varying doses (0.31 mg/kg b.w./day and 0.62 mg/kg b.w./day) resulted in significant reductions in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α compared to control groups .

| Dosage Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|

| Control | 150 ± 10 | 120 ± 15 | 200 ± 20 |

| MS-1X (0.31 mg) | 90 ± 5 | 70 ± 10 | 110 ± 15 |

| MS-2X (0.62 mg) | 60 ± 5 | 50 ± 5 | 80 ± 10 |

Data presented as means ± SD (n = 8). Mean values with different letters are significantly different (p < 0.05).

This compound's biological activities can be attributed to its ability to modulate various signaling pathways:

- PPAR-γ Activation : Enhances insulin sensitivity and reduces inflammation.

- JNK Inhibition : Reduces stress-induced apoptosis in cells.

- Antioxidant Activity : Scavenges free radicals, reducing oxidative stress.

特性

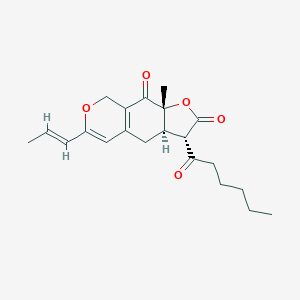

IUPAC Name |

(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNHBAFFJINCK-RVEJDSBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944127 | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21516-68-7 | |

| Record name | Monascin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21516-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monascin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。